molecular formula C17H14N2OS B2785706 N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide CAS No. 868674-38-8

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide

Cat. No. B2785706
M. Wt: 294.37
InChI Key: OWVOBBRHBPIHOL-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide, also known as MPT0B392, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzothiazoles, which have been found to exhibit anti-cancer activity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide involves the reaction of 3-prop-2-ynylbenzo[g][1,3]benzothiazole with propanoyl chloride in the presence of a base to form the desired product.

Starting Materials
3-prop-2-ynylbenzo[g][1,3]benzothiazole, propanoyl chloride, base (e.g. triethylamine)

Reaction
To a solution of 3-prop-2-ynylbenzo[g][1,3]benzothiazole in a suitable solvent (e.g. dichloromethane), add the base and stir for a few minutes., Add propanoyl chloride dropwise to the reaction mixture while stirring continuously., Continue stirring the reaction mixture for several hours at room temperature or under reflux., After completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid.

Scientific Research Applications

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide has been studied extensively for its potential use in cancer treatment. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide has also been shown to inhibit tumor growth in animal models of cancer.

Mechanism Of Action

The mechanism of action of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to be involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In addition, N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide has been found to sensitize cancer cells to radiation therapy, which may enhance the effectiveness of this treatment modality.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide in lab experiments is that it exhibits broad-spectrum anti-cancer activity, making it a potentially useful tool for studying various types of cancer. However, one limitation is that the synthesis of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide is relatively complex and low-yielding, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide. One area of interest is the development of more efficient synthesis methods for this compound, which would make it more readily available for research purposes. Another area of interest is the investigation of the potential of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide as a combination therapy with other anti-cancer agents, which may enhance its effectiveness in treating cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide and to identify potential biomarkers that may predict its efficacy in cancer treatment.

properties

IUPAC Name

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-3-11-19-14-10-9-12-7-5-6-8-13(12)16(14)21-17(19)18-15(20)4-2/h1,5-10H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVOBBRHBPIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide

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